6-Nitro-1H-benzotriazole-4-carboxylic acid
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Overview
Description
6-Nitro-1H-benzotriazole-4-carboxylic acid is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C7H4N4O4. Benzotriazole itself is known for its five-membered ring containing three consecutive nitrogen atoms. This compound is notable for its diverse applications in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-benzotriazole-4-carboxylic acid typically involves the nitration of benzotriazole derivatives. One common method includes the reaction of 1H-benzotriazole with nitric acid under controlled conditions to introduce the nitro group at the 6-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and carboxylation processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are common in industrial settings to enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1H-benzotriazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-1H-benzotriazole-4-carboxylic acid.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
6-Nitro-1H-benzotriazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of corrosion inhibitors, organic dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Nitro-1H-benzotriazole-4-carboxylic acid involves its interaction with various molecular targets. The nitro group enhances the compound’s ability to act as an electron-withdrawing group, making it a potent reagent in nucleophilic substitution reactions. Additionally, the benzotriazole moiety can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
1H-Benzotriazole-4-carboxylic acid: Lacks the nitro group but shares similar structural features.
6-Amino-1H-benzotriazole-4-carboxylic acid: A reduction product of 6-Nitro-1H-benzotriazole-4-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing capability, making it a versatile reagent in synthetic chemistry. Additionally, the compound’s ability to form stable complexes with metal ions distinguishes it from other benzotriazole derivatives .
Properties
IUPAC Name |
6-nitro-2H-benzotriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)4-1-3(11(14)15)2-5-6(4)9-10-8-5/h1-2H,(H,12,13)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCPTYPYZSGOJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423322 |
Source
|
Record name | 1H-Benzotriazole-7-carboxylicacid, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117886-75-6 |
Source
|
Record name | 1H-Benzotriazole-7-carboxylicacid, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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